Cas no 80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione)
![(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione structure](https://de.kuujia.com/scimg/cas/80180-30-9x500.png)
80180-30-9 structure
Produktname:(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
- 1,13-Dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,4H,5H-1,5-methanonaphtho[2,3-b:3,4-c']dipyran-2,7,12(6H,8aH)-trione
- DTXSID201001075
- 80180-30-9
- 1,5-Methano-2H,4H,5H-naphtho[3,2-b:2,1-c']dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- dihydroxy(trimethyl)[?]trione
- 1,5-Methano-2H,4H,5H-naphtho(3,2-b:2,1-c')dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- Shinjudilactone
-
- Inchi: InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1
- InChI-Schlüssel: XCAPDGKSNAMUQC-SUQAYODVSA-N
- Lächelt: CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O
Berechnete Eigenschaften
- Genaue Masse: 376.152203
- Monoisotopenmasse: 376.152203
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 0
- Komplexität: 817
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 110
- XLogP3: 0.2
Experimentelle Eigenschaften
- Dichte: 1.45
- Siedepunkt: 650.3°C at 760 mmHg
- Flammpunkt: 235.2°C
- Brechungsindex: 1.618
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione Verwandte Literatur
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione) Verwandte Produkte
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